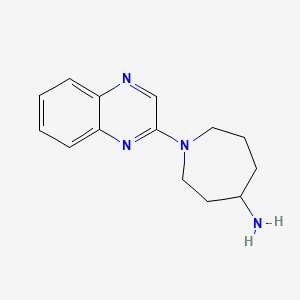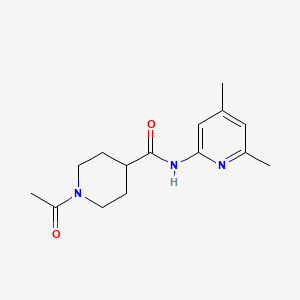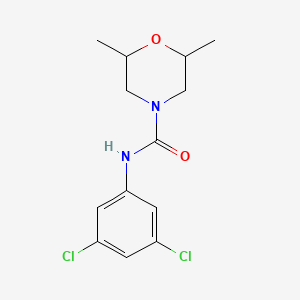
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride, also known as QA-2HCl, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.
作用機序
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride acts as an agonist of TAAR1, which is a receptor that is involved in the regulation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Activation of TAAR1 by this compound leads to the release of these neurotransmitters, which in turn modulate mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of monoamine neurotransmitters in the brain, particularly dopamine and serotonin. This leads to an increase in mood, motivation, and cognitive function. It has also been shown to reduce the symptoms of anxiety and depression in preclinical studies.
実験室実験の利点と制限
The advantages of using 1-(2-quinoxalinyl)-4-azepanamine dihydrochloride in lab experiments include its high potency and selectivity for TAAR1, which allows for precise modulation of monoamine neurotransmitters. However, its limited solubility in water and low stability in solution can pose challenges in experimental design.
将来の方向性
There are several future directions for the research on 1-(2-quinoxalinyl)-4-azepanamine dihydrochloride. One direction is to investigate its potential therapeutic applications in human clinical trials, particularly in the treatment of depression and anxiety disorders. Another direction is to explore its potential as a tool for understanding the role of monoamine neurotransmitters in the brain and its implications for neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and stability in solution.
合成法
The synthesis of 1-(2-quinoxalinyl)-4-azepanamine dihydrochloride involves the reaction of 2-bromoquinoxaline with 1,4-diaminocyclohexane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in preclinical studies. It has also been investigated for its potential to treat drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
1-quinoxalin-2-ylazepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-4-3-8-18(9-7-11)14-10-16-12-5-1-2-6-13(12)17-14/h1-2,5-6,10-11H,3-4,7-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFDCELFUUXPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=NC3=CC=CC=C3N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)

![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)


![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)
![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)
